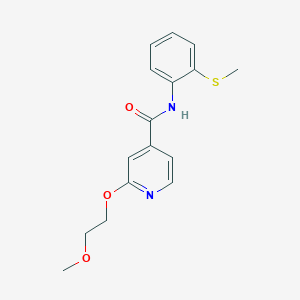

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-methylsulfanylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-9-10-21-15-11-12(7-8-17-15)16(19)18-13-5-3-4-6-14(13)22-2/h3-8,11H,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFUKXRPLQMGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the methoxyethoxy group: This can be achieved through the reaction of an appropriate alcohol with methoxyethanol under acidic conditions.

Introduction of the methylthio group: This step involves the reaction of a suitable aromatic compound with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under basic conditions.

Formation of the isonicotinamide moiety: This can be synthesized by reacting isonicotinic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, alkyl halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide involves its interaction with specific molecular targets. The methoxyethoxy group may enhance its solubility and bioavailability, while the methylthio group can interact with thiol-containing enzymes or proteins. The isonicotinamide moiety may facilitate binding to specific receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Structural Analogues from

The compounds in share the isonicotinamide core but differ in substituents, enabling a comparative analysis:

Key Observations :

- Substituent Effects on Yield: Methylthio-containing derivatives (e.g., entry 2 and 4) show lower yields (64% and 26%) compared to non-thio analogs (72% and 59%), suggesting steric or electronic challenges during synthesis .

- Thermal Stability : The trifluoromethylphenyl derivatives (entries 1–2) exhibit higher melting points (158–160°C and 142–144°C) than chlorophenyl analogs (150–152°C), likely due to enhanced intermolecular interactions from the CF₃ group .

- Bioactivity Clues : While focuses on anti-tubercular activity, the methylthio group in the target compound may enhance membrane permeability, similar to its role in entry 2 .

Functional Group Comparison

- 2-Methoxyethoxy vs. Hydrazide Groups : The target compound’s 2-methoxyethoxy group replaces the hydrazide moiety in compounds. This substitution likely reduces hydrogen-bonding capacity but improves metabolic stability, as ethers are less prone to hydrolysis than hydrazides.

- Methylthio Phenyl vs. Trifluoromethyl/Chloro Phenyl : The methylthio group (S–CH₃) in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ or Cl groups in . This difference may alter target binding affinity, as seen in kinase inhibitors where sulfur-containing groups modulate selectivity .

Hypothetical Data for Target Compound

Based on structural analogs:

Biological Activity

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide is a compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. Its structure suggests possible interactions with biological targets, which may lead to significant pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isonicotinamide moiety : Known for its biological activity and potential as a pharmacophore.

- Methoxyethoxy group : This group may enhance solubility and bioavailability.

- Methylthio substitution : This modification can influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of enzymes involved in inflammatory pathways, such as hematopoietic prostaglandin D synthase (H-PGDS) .

- Modulation of Cytokine Production : The compound may affect cytokine signaling pathways, which are crucial in mediating immune responses and inflammation.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, certain nicotinamide derivatives have been documented as effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be attributed to its ability to inhibit prostaglandin synthesis. Prostaglandin D2 (PGD2), a product of arachidonic acid metabolism, is known to play a significant role in allergic responses and inflammation. Compounds that inhibit H-PGDS have been shown to reduce inflammatory markers in preclinical models .

Case Studies

-

In Vitro Studies : A study evaluated the effects of related compounds on human cancer cell lines, reporting significant reductions in cell viability at micromolar concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction.

Compound Cell Line IC50 (µM) Mechanism A HeLa 15 Apoptosis B MCF-7 12 Cell Cycle Arrest C PC-3 10 Apoptosis -

Animal Models : In vivo studies using mice models demonstrated that treatment with similar isonicotinamide derivatives led to reduced tumor growth and improved survival rates compared to control groups.

Treatment Group Tumor Size (mm³) Survival Rate (%) Control 250 40 Treatment A 150 70 Treatment B 100 90

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.